5-(Pyridin-2-yl)pent-4-ynoic acid
Description
5-(Pyridin-2-yl)pent-4-ynoic acid is a synthetic alkyne-containing carboxylic acid derivative featuring a pyridine ring at the C5 position of a pent-4-ynoic acid backbone. This compound combines the structural rigidity of an alkyne with the hydrogen-bonding and π-interaction capabilities of the pyridinyl group, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and ligand design.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-pyridin-2-ylpent-4-ynoic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)7-2-1-5-9-6-3-4-8-11-9/h3-4,6,8H,2,7H2,(H,12,13) |
InChI Key |
SHOSENGPSODWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (Compound A)
(b) (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid (Compound B)
(c) 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic Acid (Compound C)
- Structure: Contains a pyridinyl group with a trifluoromethyl substituent and a shorter (butanoic acid) chain.
(d) 5-(Pyridin-2-yl)pent-4-ynoic Acid (Target Compound)
- Structure: Lacks the dichlorobenzyl and amino groups of Compounds A/B but retains the pyridinyl moiety.
- Expected Interactions :
- Pyridinyl nitrogen may form hydrogen bonds (e.g., with Gln215).
- Alkyne rigidity could stabilize binding conformations.
Physicochemical and Pharmacokinetic Properties
| Property | Compound A | Compound B | Compound C | Target Compound (Expected) |
|---|---|---|---|---|
| Molecular Weight | ~300 g/mol | ~300 g/mol | ~264 g/mol | ~205 g/mol |
| logP | 2.8 (estimated) | 2.9 (estimated) | 1.5–2.0 | 1.2–1.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |
| TPSA | 80 Ų | 80 Ų | 70 Ų | 60 Ų |
| Solubility | Moderate | Moderate | High | Moderate-High |
Notes:
- The target compound’s reduced molecular weight and lower logP (vs.
- The absence of chlorine substituents may decrease metabolic stability but reduce toxicity risks .
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